

# Regulation of Invasin Gene Expression: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *invasin*

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This guide provides a comprehensive overview of the molecular mechanisms governing the expression of the **invasin** (*inv*) gene in pathogenic *Yersinia* species, primarily *Yersinia enterocolitica* and *Yersinia pseudotuberculosis*. **Invasin** is a critical virulence factor that facilitates the initial stages of infection by mediating the attachment to and invasion of host cells. The expression of the *inv* gene is tightly controlled by a complex regulatory network that integrates various environmental signals to ensure its expression at the appropriate time and place during the infection process.

## Core Regulatory Network

The regulation of *inv* gene expression involves a multifactorial interplay between transcriptional activators, repressors, and environmental cues. The central players in this network are the transcriptional activator RovA and the nucleoid-associated protein H-NS, which acts as a repressor, often in concert with YmoA.

### Key Regulatory Proteins:

- **RovA:** A member of the MarR/SlyA family of transcriptional regulators, RovA is the primary positive regulator of *inv* expression.<sup>[1][2]</sup> It directly binds to the *inv* promoter to activate transcription.<sup>[3]</sup> The expression and activity of RovA are themselves subject to complex regulation, including autoregulation.<sup>[4][5]</sup>
- **H-NS (Histone-like Nucleoid-Structuring Protein):** H-NS is a global transcriptional repressor in bacteria that plays a crucial role in silencing the expression of virulence genes, including

inv, particularly at the host temperature of 37°C.[5][6] H-NS binds to AT-rich regions in the inv promoter, leading to transcriptional repression.[5][7]

- YmoA: This protein, homologous to Hha in E. coli, often works in conjunction with H-NS to repress inv expression, especially in Y. enterocolitica.[8][9][10] The H-NS/YmoA complex is believed to be a key factor in the temperature-dependent repression of **invasin**. [6][11]
- OmpR and CpxR: These are response regulators of two-component signal transduction systems that have been shown to negatively modulate inv expression, adding another layer of control.[11]

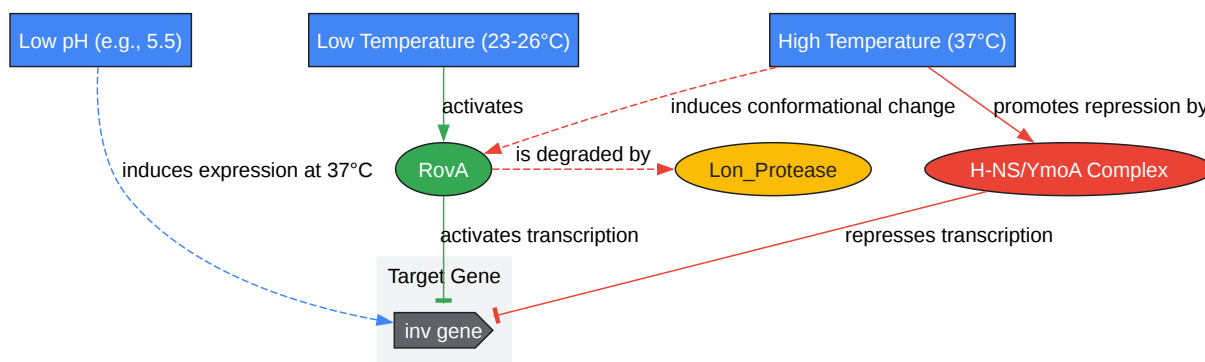
#### Environmental Signals:

The expression of the inv gene is exquisitely sensitive to environmental conditions, allowing Yersinia to modulate its virulence in response to its location, whether in the external environment or within a warm-blooded host.

- Temperature: This is a primary regulatory signal. inv expression is maximal at ambient temperatures (23-26°C) and is significantly repressed at the host's body temperature (37°C). [12][13][14][15] This thermoregulation is largely mediated by the interplay between RovA and H-NS/YmoA.[3][6] At 37°C, RovA undergoes a conformational change that prevents it from binding to DNA and targets it for degradation by the Lon protease.[2][3]
- pH: Acidic pH can counteract the repressive effect of the host temperature. At a pH of 5.5, inv expression at 37°C can be comparable to the levels seen at 26°C.[8][9][10][13] This suggests that the acidic environment of the stomach and early small intestine may trigger **invasin** expression.
- Growth Phase: **Invasin** expression is also regulated by the bacterial growth phase, with maximal expression observed during the late exponential to early stationary phase.[12][13]
- Osmolarity: High osmolarity has been shown to increase the transcription of invasion genes in other enteric bacteria and is a relevant signal in the intestinal environment.[4][16]

## Signaling and Regulatory Pathways

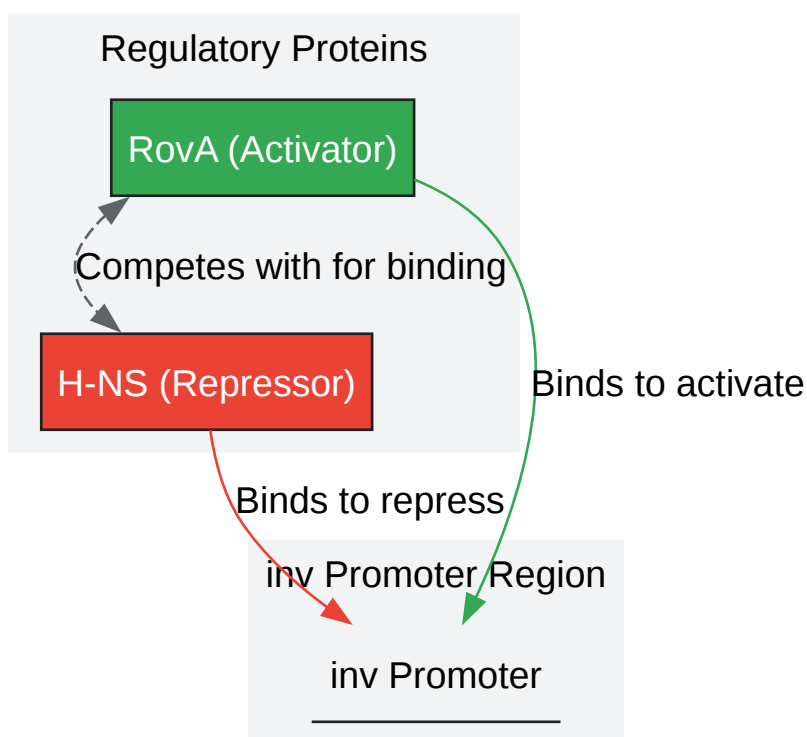
The integration of environmental signals into the *inv* regulatory circuit is a complex process. The following diagram illustrates the core regulatory pathway, highlighting the antagonistic roles of RovA and H-NS/YmoA in response to temperature.



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Core regulatory pathway of *inv* gene expression.

The following diagram illustrates the competitive binding model at the *inv* promoter between the activator RovA and the repressor H-NS.



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Competitive binding at the *inv* promoter.

## Quantitative Data on Invasin Gene Expression

The following tables summarize quantitative data from various studies on the effects of environmental signals and regulatory mutations on *inv* gene expression.

Table 1: Effect of Temperature and pH on *inv* Expression

Species	Condition	Fold Change in <i>inv</i> Expression (relative to 37°C, pH 7.0)	Reference
<i>Y. enterocolitica</i>	23°C, pH 7.0	~10-fold increase	[13]
<i>Y. enterocolitica</i>	37°C, pH 5.5	~8 to 10-fold increase	[10][13]
<i>Y. pseudotuberculosis</i>	28°C vs 37°C	Significant increase (qualitative)	[15]

Table 2: Effect of Regulatory Mutations on *inv* Expression

Species	Mutant	Condition	Effect on <i>inv</i> Expression	Reference
<i>Y. enterocolitica</i>	$\Delta$ rovA	26°C	Abolished expression	[8]
<i>Y. enterocolitica</i>	ymoA::Tn	37°C	Increased expression	[8][9]
<i>Y. pseudotuberculosis</i>	$\Delta$ rovA	26°C	Abolished expression	[4]
<i>Y. pseudotuberculosis</i>	$\Delta$ hns	37°C	Increased expression (RovA-independent)	[5]
<i>Y. enterocolitica</i>	$\Delta$ uvrC	23°C	Significant decrease	[12]
<i>Y. enterocolitica</i>	$\Delta$ sspA	23°C	Significant decrease	[12]

## Experimental Protocols

This section details the methodologies for key experiments used to investigate the regulation of *inv* gene expression.

### Quantification of *inv* mRNA by qRT-PCR

This protocol is for measuring the relative abundance of *inv* transcripts.[17][18][19]

#### 1. RNA Extraction:

- Grow *Yersinia* cultures to the desired optical density (OD600) under specific conditions (e.g., different temperatures, pH).

- Harvest bacterial cells by centrifugation at 4°C.
- Immediately stabilize RNA using an RNA stabilization reagent (e.g., RNAlater Bacteria Reagent, Qiagen).
- Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

## 2. cDNA Synthesis:

- Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific) with random hexamers or gene-specific primers.
- Include a no-reverse transcriptase control to check for genomic DNA contamination.

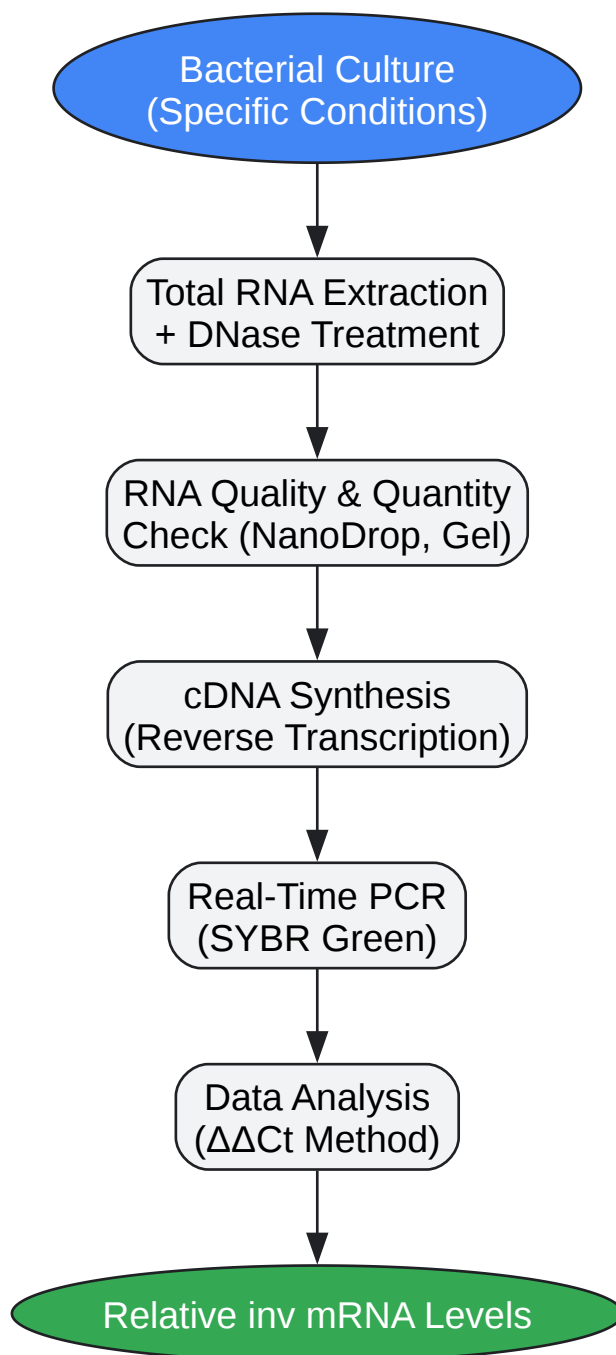
## 3. Real-Time PCR:

- Perform qPCR using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific) and primers specific for the *inv* gene and a housekeeping gene (e.g., 16S rRNA) for normalization.
- Set up reactions in triplicate in a real-time PCR system.
- Use a standard thermal cycling program: initial denaturation (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 1 min).
- Perform a melt curve analysis to ensure primer specificity.

## 4. Data Analysis:

- Calculate the cycle threshold (Ct) values.

- Determine the relative expression of the *inv* gene using the  $\Delta\Delta C_t$  method, normalizing to the housekeeping gene and a reference condition.



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Workflow for qRT-PCR analysis of *inv* expression.

## Analysis of *inv* Promoter Activity using *lacZ* Reporter Fusions

This method allows for the indirect measurement of gene expression by quantifying the activity of a reporter enzyme,  $\beta$ -galactosidase, under the control of the *inv* promoter.[\[20\]](#)[\[21\]](#)[\[22\]](#)

### 1. Construction of Reporter Strain:

- Clone the promoter region of the *inv* gene upstream of a promoterless *lacZ* gene in a suitable plasmid or construct for integration into the *Yersinia* chromosome.
- Introduce the *inv-lacZ* fusion into the wild-type and mutant *Yersinia* strains.

### 2. $\beta$ -Galactosidase Assay (Miller Assay):

- Grow the reporter strains under the desired experimental conditions.
- Measure the OD600 of the cultures.
- Permeabilize a known volume of cells using chloroform and SDS.
- Add the substrate o-nitrophenyl- $\beta$ -D-galactopyranoside (ONPG).
- Incubate at a constant temperature (e.g., 28°C) until a yellow color develops.
- Stop the reaction by adding Na<sub>2</sub>CO<sub>3</sub>.
- Measure the absorbance at 420 nm (A<sub>420</sub>) and 550 nm (A<sub>550</sub>) to account for light scattering.
- Calculate Miller Units using the formula:  $\text{Miller Units} = 1000 \times [A_{420} - (1.75 \times A_{550})] / (\text{Time} \times \text{Volume} \times \text{OD600})$ .

## Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the direct binding of a purified regulatory protein (e.g., RovA, H-NS) to a specific DNA fragment, such as the *inv* promoter.



#### 1. Preparation of DNA Probe:

- Amplify the inv promoter region by PCR.
- Label the DNA fragment at the 5' end with a radioactive isotope (e.g., [ $\gamma$ - $^{32}\text{P}$ ]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, digoxigenin).
- Purify the labeled probe.

#### 2. Binding Reaction:

- Incubate the labeled probe with varying concentrations of the purified regulatory protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
- For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.

#### 3. Electrophoresis:

- Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
- Run the gel at a low temperature to maintain the stability of the complexes.

#### 4. Detection:

- If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
- If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a chemiluminescent or colorimetric method.
- A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates protein-DNA binding.

## Conclusion

The regulation of the **invasin** gene in *Yersinia* is a paradigm of how pathogenic bacteria orchestrate the expression of virulence factors in response to environmental signals. The intricate network, centered around the activator RovA and the repressor H-NS/YmoA, allows the bacterium to precisely control the initiation of host cell invasion. Understanding these regulatory mechanisms in detail is crucial for the development of novel therapeutic strategies that target bacterial virulence. Further research into the structural basis of these protein-DNA interactions and the integration of additional signaling pathways will continue to illuminate the complex biology of this important human pathogen.

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- To cite this document: BenchChem. [Regulation of Invasin Gene Expression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167395#regulation-of-invasin-gene-expression]

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